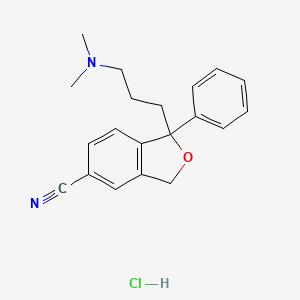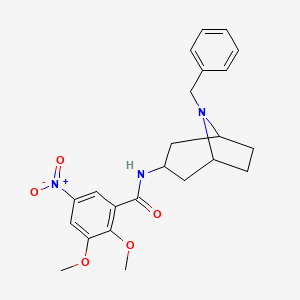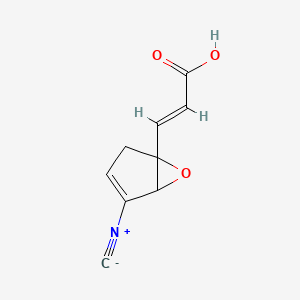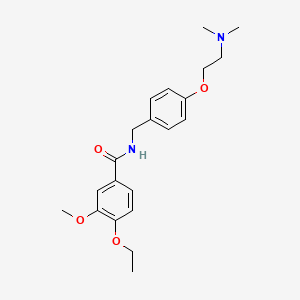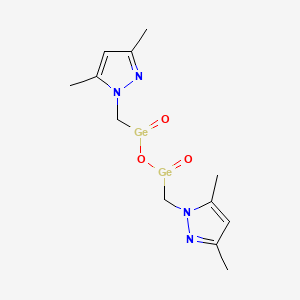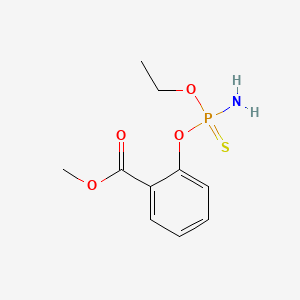
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H44N4O2. It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- typically involves the reaction of p-benzoquinone with 3-(dipropylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials:
p-Benzoquinone and 3-(dipropylamino)propylamine.Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinone compounds .
Wissenschaftliche Forschungsanwendungen
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with cellular proteins and enzymes may contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the dipropylamino groups.
2,5-Dimethyl-p-benzoquinone: A derivative with methyl groups instead of dipropylamino groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- is unique due to the presence of the dipropylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
113687-35-7 |
|---|---|
Molekularformel |
C24H44N4O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2,5-bis[3-(dipropylamino)propylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-13-27(14-6-2)17-9-11-25-21-19-24(30)22(20-23(21)29)26-12-10-18-28(15-7-3)16-8-4/h19-20,25-26H,5-18H2,1-4H3 |
InChI-Schlüssel |
NMTSAOSNTIQCEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCNC1=CC(=O)C(=CC1=O)NCCCN(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




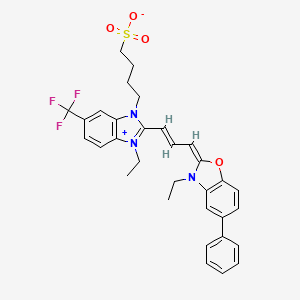


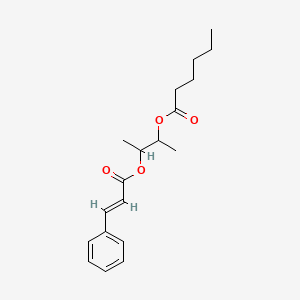
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
